molecular formula C15H18ClNO3S B2474295 (2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705271-08-4

(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2474295
CAS RN: 1705271-08-4
M. Wt: 327.82
InChI Key: HVFGLNVKOBQUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H18ClNO3S and its molecular weight is 327.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Crystal Structure Characterization : The compound has been synthesized and characterized using various techniques like NMR, HRMS, and X-ray crystallography. Studies like those by Wu et al. (2015) and Guo et al. (2015) focus on similar compounds, providing insight into their molecular configuration and crystal structure, highlighting intermolecular hydrogen bonds and other structural details (Wu, Guo, Zhang, & Xia, 2015) (Guo, Zhang, & Xia, 2015).

Biological Activities

  • Anticancer and Antimicrobial Properties : Some derivatives of similar compounds have been explored for their biological activities. Katariya et al. (2021) synthesized compounds that demonstrated notable anticancer and antimicrobial properties (Katariya, Vennapu, & Shah, 2021).
  • Nematicidal Activity : Compounds derived from azabicyclo[3.2.1]octane, such as those studied by Xu et al. (2021) and Li et al. (2020), show significant nematicidal activity, highlighting their potential use in agriculture (Xu, Yang, Wang, & Song, 2021) (Li, Lu, Zhang, Peng, & Song, 2020).

Chemical Process Development

  • Process Development for Pharmaceutical Manufacturing : The development of efficient processes for synthesizing related compounds is critical. For instance, Kopach et al. (2010) describe a process for synthesizing a related compound, highlighting improvements in yield, purity, and environmental impact (Kopach et al., 2010).

Mechanism of Action

Target of Action

The compound, also known as 8-(2-chlorobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane, primarily targets Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are crucial regulators of intracellular responses triggered by key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves its selectivity by avoiding inhibition of JAK2 and JAK3 . The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway, which is associated with Th1 and Th17 cell differentiation and activation . This pathway has been implicated in the pathogenesis of psoriasis and inflammatory bowel diseases (IBD), making JAK1 and TYK2 highly attractive targets for the treatment of these disorders .

Pharmacokinetics

The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied animal models . .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It also exhibits potent cellular activity for JAK1-mediated IL-6 signaling .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, due to the unique structure of the skin, the efficacy of topically applied JAK inhibitors for treating atopic dermatitis (AD) can be limited . This compound, when prepared as a topical formulation, provides a promising low-frequency and low-dose treatment method for ad .

properties

IUPAC Name

(2-chlorophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S/c1-21(19,20)12-8-10-6-7-11(9-12)17(10)15(18)13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFGLNVKOBQUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.